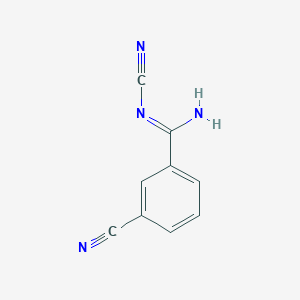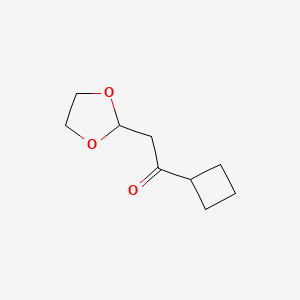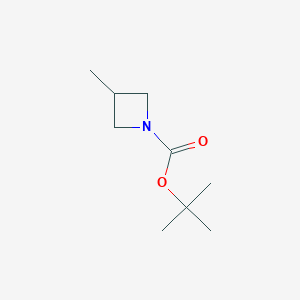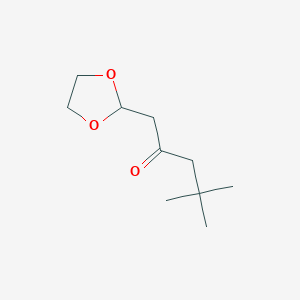
4-(Aminomethyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
4-(Aminomethyl)-2,3-dihydropyridazin-3-one, also known as 4-AM-2,3-DHP, is a member of the pyridazinone family of compounds. It is an important synthetic intermediate in the manufacture of pharmaceuticals and other specialty chemicals. 4-AM-2,3-DHP is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications. It has been studied extensively for its pharmacological properties and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Annulation Reaction and Medicinal Applications
- The [4+2] annulation reaction between in situ formed azoalkenes and azlactones, leading to the formation of 4,5-dihydropyridazin-3(2H)-one derivatives, shows promise in medicinal applications as potential biologically active candidates. These derivatives can also be synthesized via a one-pot reaction protocol, demonstrating the versatility and potential applications of this methodology in the synthesis of nitrogen-containing compounds (Yuan et al., 2020).
Electrochemical Reduction
- Controlled potential electroreduction of pyridazin-3-ones, including 4,5-dihydropyridazin-3(2H)-ones, in protic medium shows that the first reduction always occurs at the 4,5-double bond. Further reduction in an ammoniacal buffer leads to the tetrahydro derivative, demonstrating the electrochemical properties and reactivity of these compounds (Hazard et al., 1990).
Novel Synthesis Approaches
- A new approach to synthesizing 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones involves the reaction of N-aryl substituted maleimides with aliphatic ketazines, yielding moderate yields. This process demonstrates a novel synthetic route and the potential for creating diverse nitrogen-containing compounds (Stepakov et al., 2011).
Solid-Phase Synthesis for Vasodilator Agents
- The solid-phase parallel preparation of a library of 4,5-dihydropyridazin-3(2H)-one derivatives, substituted at position 6, reports their efficacy as vasorelaxant agents. This study highlights the potential therapeutic applications of these compounds in vasodilation and their synthesis using a solid-phase approach for drug discovery (Gouault et al., 2004).
Synthesis for Base Oil Improvement
- Pyridazinone derivatives, including 4,5-dihydropyridazin-3(2H)-ones, have been synthesized and tested as antioxidants for local base oil, indicating their utility in industrial applications beyond the pharmaceutical domain. These compounds have shown effectiveness in improving the quality of base oils, demonstrating their multifunctional chemical properties (Nessim, 2017).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAXKQNNNXIZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,3-dihydropyridazin-3-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)



![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)


